

In-depth analysis of Socketol's active ingredients

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Compound of Interest

Compound Name:	Socketol
CAS No.:	81340-57-0
Cat. No.:	B1214978

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An in-depth analysis of the active ingredients of "**Socketol**" cannot be provided as there is no publicly available scientific or clinical information on a substance with that name. It may be a fictional, proprietary, or highly novel compound not yet disclosed in the public domain.

To demonstrate the requested format for an in-depth technical guide, this document will instead focus on the well-characterized and widely studied active ingredient, Aspirin (Acetylsalicylic Acid).

In-Depth Technical Guide: Acetylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Active Ingredient: Acetylsalicylic Acid Primary Metabolite: Salicylic Acid

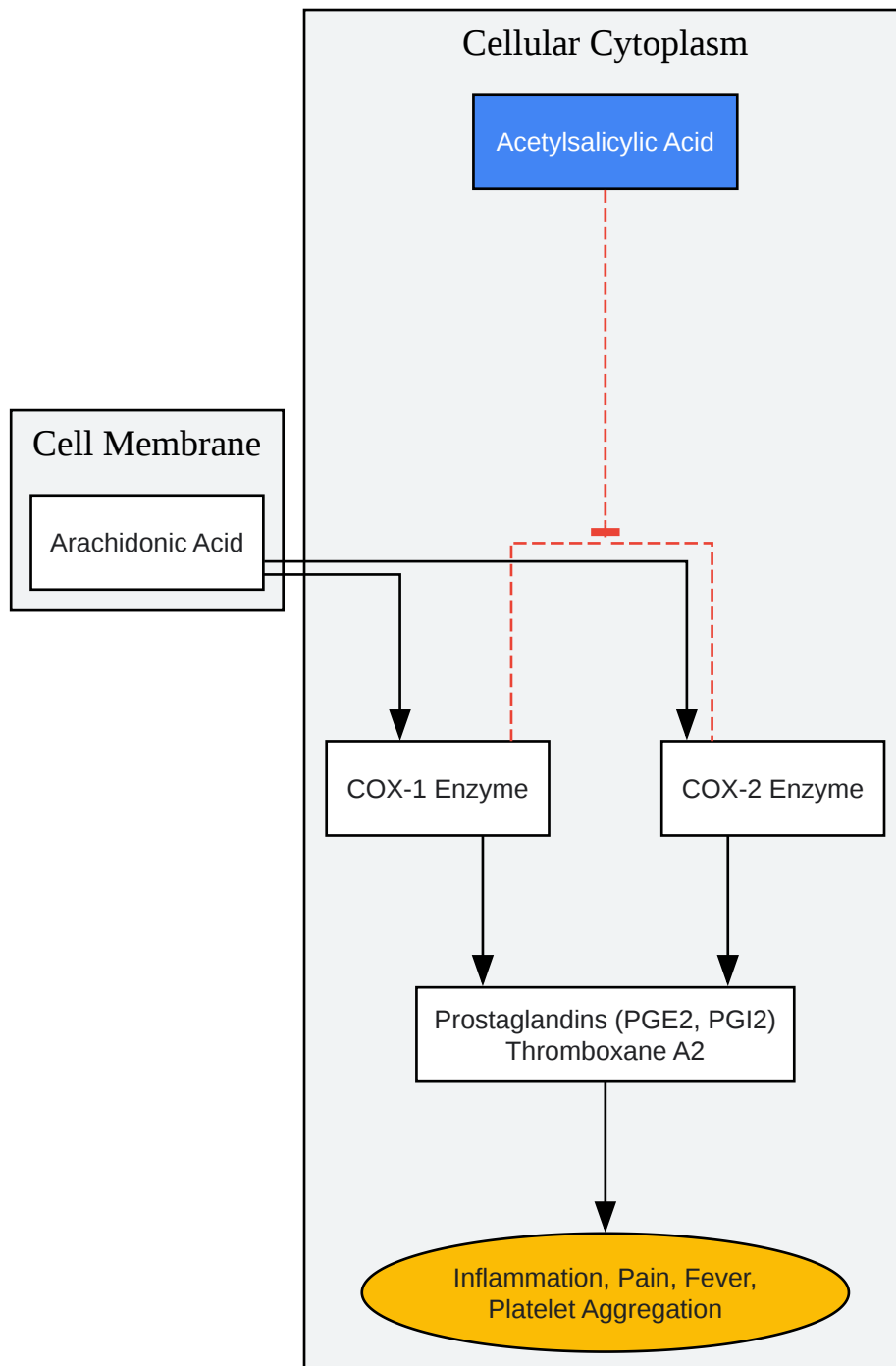
Introduction

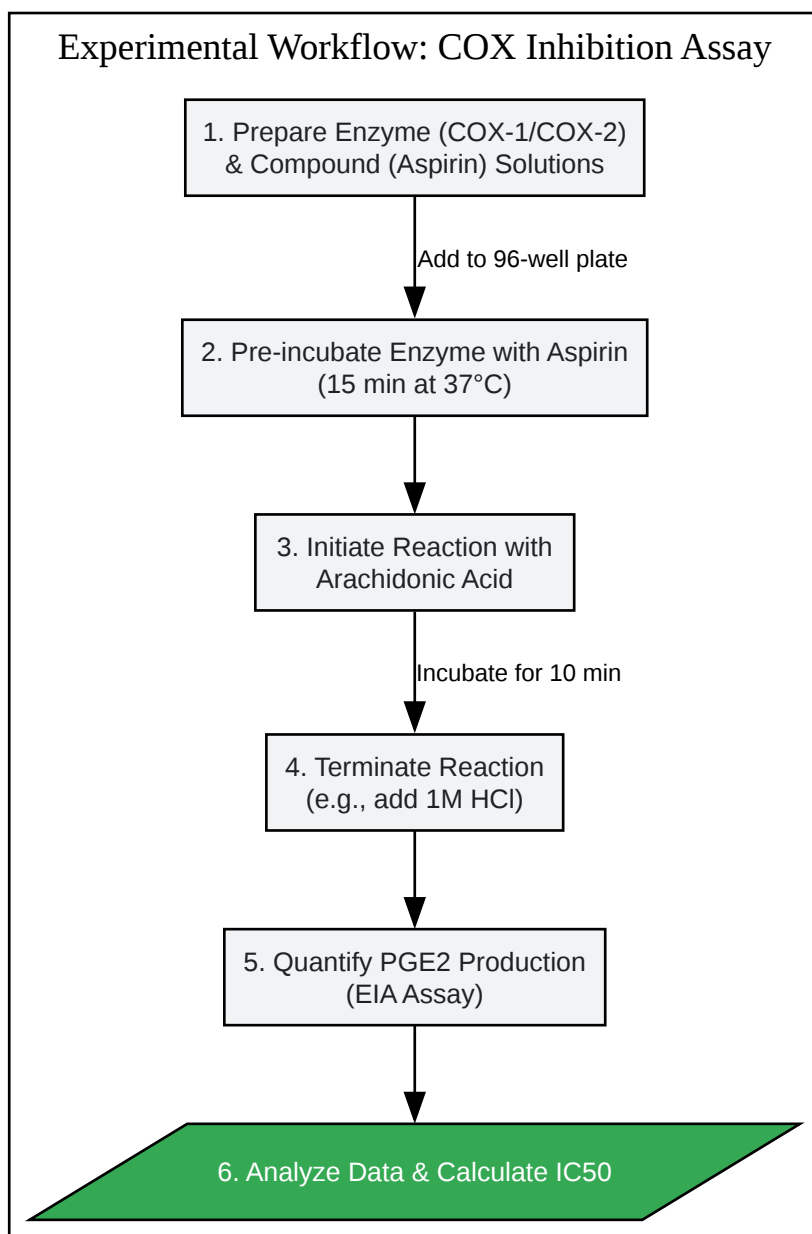
Acetylsalicylic acid, the active ingredient in Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX)

enzymes. Upon oral administration, acetylsalicylic acid is rapidly absorbed and hydrolyzed to its active metabolite, salicylic acid, which also contributes to its therapeutic effects.

Mechanism of Action: COX Enzyme Inhibition

The primary pharmacological effect of acetylsalicylic acid is the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX-1 and COX-2) enzymes. This covalent modification blocks the enzyme's ability to convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The irreversible nature of this inhibition is unique among NSAIDs and is particularly important for its antiplatelet effect through the inhibition of thromboxane A2 synthesis in platelets. Salicylic acid, the primary metabolite, also possesses anti-inflammatory properties, although it is a much weaker inhibitor of COX enzymes compared to its parent compound.





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